molecular formula C9H11IO B1409474 (2-Ethyl-5-iodophenyl)methanol CAS No. 1799974-93-8

(2-Ethyl-5-iodophenyl)methanol

Cat. No.: B1409474
CAS No.: 1799974-93-8
M. Wt: 262.09 g/mol
InChI Key: SBANIENQQXKZAD-UHFFFAOYSA-N
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Description

(2-Ethyl-5-iodophenyl)methanol is a substituted benzyl alcohol derivative characterized by an ethyl group at the 2-position and an iodine atom at the 5-position of the aromatic ring. The compound’s structure combines the electron-donating effects of the ethyl group with the steric and electronic influence of iodine, a heavy halogen. Methanol derivatives, in general, exhibit polar characteristics due to the hydroxyl group, enabling solubility in polar solvents and participation in hydrogen bonding .

Properties

IUPAC Name

(2-ethyl-5-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBANIENQQXKZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307542
Record name 2-Ethyl-5-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799974-93-8
Record name 2-Ethyl-5-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-5-iodophenyl)methanol can be achieved through several methods. One common approach involves the iodination of 2-ethylphenylmethanol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the iodine being introduced at the 5-position of the phenyl ring.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-ethylphenylmethanol is coupled with an aryl iodide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-5-iodophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding ethylphenylmethanol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethyl-5-iodobenzaldehyde or 2-ethyl-5-iodobenzoic acid.

    Reduction: Formation of 2-ethylphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethyl-5-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethyl-5-iodophenyl)methanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and hydroxyl group play key roles in its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with (2-Ethyl-5-iodophenyl)methanol, differing primarily in substituents at the 2- and 5-positions of the phenyl ring. These variations influence molecular weight, polarity, and reactivity:

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Substituents (2-/5-) Molecular Weight (g/mol) Key Features
This compound Not reported C₉H₁₁IO Ethyl / Iodo ~262.09 (calculated) High steric bulk; lipophilic
(2-Ethynyl-5-methoxyphenyl)methanol 767-91-9 C₁₀H₁₀O₂ Ethynyl / Methoxy 162.19 Electron-withdrawing ethynyl group
(2-Ethoxy-5-fluorophenyl)methanol 1096330-41-4 C₉H₁₁FO₂ Ethoxy / Fluoro 170.18 Enhanced polarity from fluoro substituent
A178019[768-70-7] 768-70-7 Not reported Not reported Not reported High structural similarity (0.90)

Substituent Effects on Physical Properties

  • Ethyl vs. Ethynyl/Ethoxy Groups: The ethyl group (sp³ hybridized) is less polar than ethynyl (sp hybridized) or ethoxy groups, reducing solubility in polar solvents. Ethoxy groups, however, enhance polarity due to oxygen’s electronegativity . Iodo vs.

Reactivity and Chemical Behavior

  • Iodine as a Leaving Group : The 5-iodo substituent may facilitate nucleophilic aromatic substitution reactions, unlike methoxy or fluoro groups, which are typically poor leaving groups .
  • Hydroxyl Group Acidity: The acidity of the methanol group is influenced by adjacent substituents. Electron-withdrawing groups (e.g., ethynyl) increase acidity, while electron-donating groups (e.g., ethyl) decrease it .

Research Findings and Gaps

  • Synthetic Applications: Ethynyl- and methoxy-substituted analogs are used in cross-coupling reactions (e.g., Sonogashira coupling), suggesting this compound could serve as a substrate in similar transformations .
  • Data Limitations : Experimental data on the target compound’s melting/boiling points, solubility, and toxicity are scarce. Comparative analyses rely on structural analogies and computational predictions.

Biological Activity

(2-Ethyl-5-iodophenyl)methanol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10I, indicating the presence of an iodine atom and an ethyl group attached to a phenolic structure. The compound exhibits characteristics typical of phenolic compounds, including potential antioxidant and antimicrobial activities.

Antioxidant Activity

Research has indicated that phenolic compounds often exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. A lower IC50 value in such assays indicates a stronger antioxidant ability.

CompoundIC50 Value (mg/mL)
This compoundTBD
Standard Antioxidant (e.g., Vitamin C)0.05

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. Preliminary studies suggest that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus cereusTBD
Salmonella typhimuriumTBD

The biological activity of this compound can be attributed to its interaction with specific targets within microbial cells or oxidative stress pathways. The presence of the iodine atom may enhance its reactivity with biological molecules, potentially leading to the disruption of cellular functions in pathogens.

Study 1: Antioxidant Evaluation

In a comparative study, this compound was tested alongside other phenolic compounds for its antioxidant capacity. The results demonstrated that it exhibited a significant scavenging effect on DPPH radicals, suggesting its potential as a natural antioxidant agent.

Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated that this compound could effectively inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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